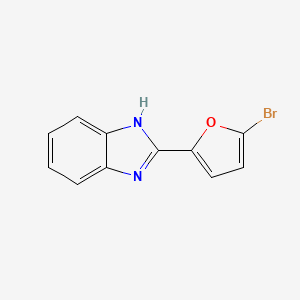

2-(5-Bromo-2-furyl)-1h-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

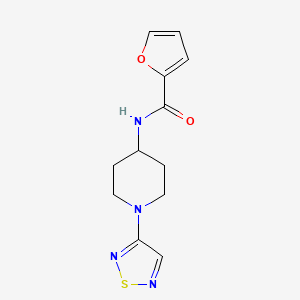

“2-(5-Bromo-2-furyl)-1h-benzimidazole” is a compound that contains a benzimidazole core, which is a fused benzene and imidazole ring, and a furyl group, which is a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) with a bromine atom attached. The presence of these functional groups could potentially give this compound interesting chemical properties .

Molecular Structure Analysis

The benzimidazole core of the molecule is aromatic, meaning it has a stable, ring-like structure with delocalized electrons. The furyl group is also aromatic. The bromine atom on the furyl group is a halogen, and could potentially be reactive .Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions, often acting as a base or a nucleophile. The bromine atom on the furyl group could potentially be displaced in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As an aromatic compound with a halogen, it’s likely to be relatively stable, but the bromine could make it reactive under certain conditions .Scientific Research Applications

Synthesis and Evaluation of Antimicrobial Properties

A notable application of 2-(5-Bromo-2-furyl)-1H-benzimidazole derivatives is in the synthesis of compounds with significant antimicrobial properties. For instance, novel furyl and benzimidazole substituted benzyl ethers, including those derived from 2-(5-Bromo-2-furyl)-1H-benzimidazole, have been synthesized and tested for their antibacterial and antifungal activities. Certain derivatives have shown potent activity against bacterial strains such as S. aureus, including methicillin-resistant strains (MRSA), and E. coli, as well as against fungal pathogens like C. albicans. This highlights the potential of 2-(5-Bromo-2-furyl)-1H-benzimidazole derivatives in developing new antimicrobial agents (Özden Özel Güven et al., 2007).

Anticancer Activity

Synthesis and Anti-Cancer Evaluation

Another important application area of 2-(5-Bromo-2-furyl)-1H-benzimidazole derivatives is in the field of oncology. Benzimidazole derivatives have been synthesized and evaluated for their potential in inhibiting cancer cell growth. Research has shown that certain benzimidazole-5-(aryldiazenyl)thiazole derivatives, stemming from the structural framework of 2-(5-Bromo-2-furyl)-1H-benzimidazole, exhibit notable antibacterial activity and significant cytotoxic effects against human liver cancer cell lines (HepG2) and human hepatocyte carcinoma cells. This suggests a promising avenue for the development of new anticancer drugs based on 2-(5-Bromo-2-furyl)-1H-benzimidazole derivatives (M. Khalifa et al., 2018).

Anti-Angiogenic Activity

Development of Anti-Angiogenic Agents

The synthesis of 2-(2-Furyl)-1H-benzimidazoles and their evaluation as antiangiogenic agents constitute a significant application in the treatment of diseases involving abnormal angiogenesis, such as cancer. Some synthesized compounds have shown promising potency in inhibiting vascular endothelial growth factor (VEGF) in cancer cell lines, indicating their potential as antiangiogenic therapeutics. This research paves the way for the development of new drugs targeting angiogenesis, a crucial process in tumor growth and metastasis (Ahmed Temirak et al., 2014).

Mechanism of Action

Without specific context, it’s difficult to determine the mechanism of action of this compound. If it’s being used as a drug, the mechanism of action would depend on the biological target. If it’s being used as a reagent in a chemical reaction, the mechanism would depend on the reaction conditions and other reagents present .

Future Directions

properties

IUPAC Name |

2-(5-bromofuran-2-yl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O/c12-10-6-5-9(15-10)11-13-7-3-1-2-4-8(7)14-11/h1-6H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDASWRVQPNUUNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromo-2-furyl)-1h-benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{N-[4-(3-carboxy-3-piperidylpropanoylamino)phenyl]carbamoyl}-2-piperidylprop anoic acid](/img/structure/B2993670.png)

![N-(3-acetamidophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2993680.png)

![[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2993682.png)

![1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene](/img/structure/B2993683.png)

![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone](/img/structure/B2993691.png)